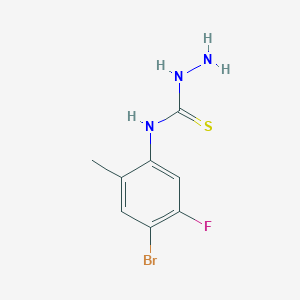![molecular formula C6H4BrClN4 B13918870 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining bromine, chlorine, and methyl groups on an imidazo[2,1-f][1,2,4]triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The imidazo[2,1-f][1,2,4]triazine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in studies involving protein-ligand interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but include sulfur atoms, leading to different chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds have a fused pyridine ring, which can alter their reactivity and applications.
Triazines and Tetrazines: These compounds have additional nitrogen atoms in their ring structures, providing different electronic properties and reactivity.
Uniqueness
7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the imidazo[2,1-f][1,2,4]triazine core
Propriétés
Formule moléculaire |
C6H4BrClN4 |
|---|---|
Poids moléculaire |
247.48 g/mol |
Nom IUPAC |
7-bromo-4-chloro-2-methylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrClN4/c1-3-10-5(8)6-9-2-4(7)12(6)11-3/h2H,1H3 |
Clé InChI |
PNZOJDPSUQMIIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CN=C2C(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


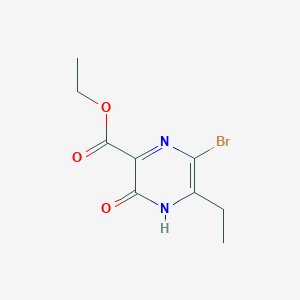
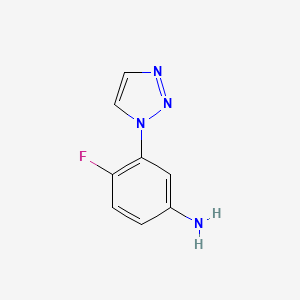
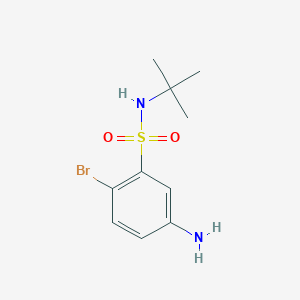
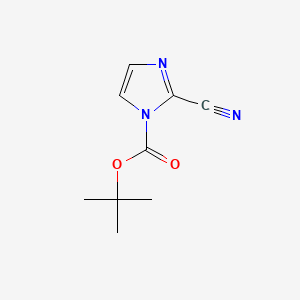
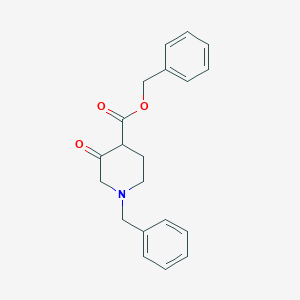
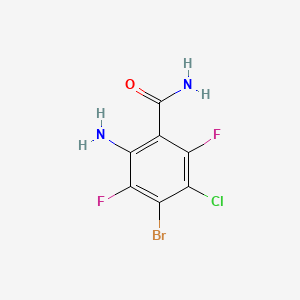
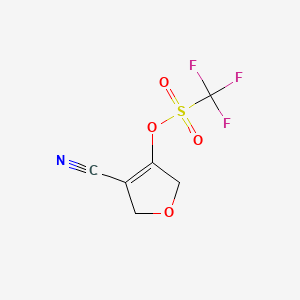
![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)
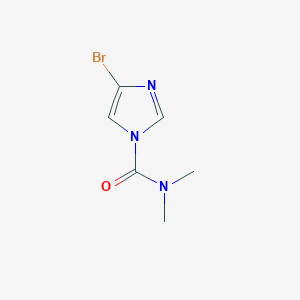

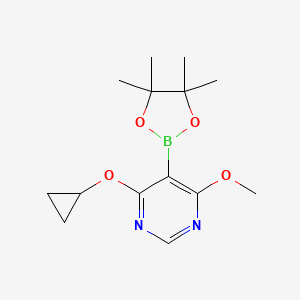
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)
